Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various biologically active molecules. It is characterized by the presence of a piperidine ring, a tert-butyl group, and a cyanomethyl moiety. This compound is of particular interest due to its potential applications in medicinal chemistry, especially in the development of Tyk2 inhibitors, anticancer drugs, and other therapeutic agents.
Synthesis Analysis
The synthesis of tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate and related compounds has been reported using various starting materials and synthetic routes. For instance, an efficient method for synthesizing a highly functionalized 2-pyrrolidinone, which is structurally similar to tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate, was developed from readily available materials, demonstrating its utility in creating novel macrocyclic Tyk2 inhibitors . Another study reported the synthesis of a related compound through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, achieving a total yield of 49.9% . Additionally, a rapid and high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another related compound, was established, with a total yield of up to 71.4% .
Molecular Structure Analysis
The molecular structure of tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate and its analogs has been confirmed using various spectroscopic techniques and X-ray diffraction studies. For example, the structure of a nitrogenous compound containing a tert-butylcarbonyl group on a piperazine ring was confirmed by FT-IR, NMR, and MS, with the single crystal detected by X-ray diffraction . Another study reported the crystal and molecular structure of a tert-butyl piperazine-carboxylate, which crystallizes in the monoclinic space group .
Chemical Reactions Analysis
The tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate and its derivatives are versatile intermediates that can undergo various chemical reactions. For instance, the compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized by a condensation reaction . Another compound, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, was synthesized and characterized, with its molecular structure optimized using DFT calculations .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate and related compounds have been studied using DFT calculations, which provide insights into the molecular electrostatic potential, frontier molecular orbitals, and vibrational analysis. For example, the molecular electrostatic potential and frontier molecular orbitals of a related compound were studied using DFT, revealing some of its physicochemical properties . The crystal structure of another related compound was determined, providing information on bond lengths and angles typical for piperazine-carboxylates .
Scientific Research Applications
Synthesis of Complex Molecules
Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate serves as a key intermediate in the synthesis of a wide range of biologically active compounds. For instance, it has been utilized in the synthesis of Vandetanib, a medication used to treat certain types of cancer, showcasing its significance in medicinal chemistry (Min Wang et al., 2015). Furthermore, it plays a crucial role in the synthesis of crizotinib, another cancer medication, highlighting its versatility in drug development (D. Kong et al., 2016).
Intermediate for Anticancer Drugs
The compound is also an important intermediate for small molecule anticancer drugs. A study outlined a high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, demonstrating its application in the synthesis of anticancer agents, indicating its potential in contributing to new cancer treatments (Binliang Zhang et al., 2018).
Corrosion Inhibition
In the field of materials science, tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate derivatives have been investigated for their anticorrosive properties. For example, a novel heterocyclic compound was studied for its effectiveness in protecting carbon steel against corrosion in acidic environments, revealing its potential in industrial applications to enhance material longevity and resistance to environmental damage (B. Praveen et al., 2021).
properties
IUPAC Name |
tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-6,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARQASBBVGBMDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623842 | |
Record name | tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate | |
CAS RN |
256411-39-9 | |
Record name | tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Cyanomethyl)piperidine, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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